molecular formula C6H13NO B1282178 1-(Aminomethyl)cyclopentanol CAS No. 45511-81-7

1-(Aminomethyl)cyclopentanol

Cat. No. B1282178
CAS RN: 45511-81-7
M. Wt: 115.17 g/mol
InChI Key: FEALJKFIUQDJAV-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclopentanol is a compound that is structurally related to various active pharmaceutical ingredients and intermediates. It is characterized by the presence of an amino group attached to a cyclopentanol ring. This structure is a key feature in several compounds with significant biological activities, such as glycosidase inhibitors, S1P1 receptor agonists, and potential treatments for lysosomal storage diseases .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, the synthesis of amino(hydroxymethyl)cyclopentanetriols, which are closely related to 1-(Aminomethyl)cyclopentanol, starts from D-galactose and involves the formation of isoxazolidines via intermediate nitrones . Another example is the scalable synthesis of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, which is an intermediate for S1P1 receptor agonists, achieved with high enantiomeric and diastereomeric excess . Additionally, enantiomerically pure 1-amino-3-(hydroxymethyl)cyclopentanes have been synthesized from L-aspartic acid, demonstrating the potential for deriving such structures from natural amino acids .

Molecular Structure Analysis

The molecular structure of 1-(Aminomethyl)cyclopentanol and its derivatives is crucial for their biological activity. The stereochemistry of the cyclopentane ring and the position of the amino and hydroxymethyl groups play a significant role in determining the compound's interaction with biological targets. For example, the synthesis of enantioselective cyclopentanedicarboxylic amino acids involves sequential aldol-based carbon-carbon bond-forming reactions, highlighting the importance of precise stereochemical control in the synthesis of these molecules .

Chemical Reactions Analysis

Compounds containing the 1-(aminomethyl)cyclopentanol moiety can undergo various chemical reactions. These reactions are often used to further modify the structure to enhance biological activity or to introduce additional functional groups. For instance, the Dieckmann cyclization has been used to synthesize carbocyclic nucleoside precursors starting from α-amino acids . The Mannich reaction is another example, used to synthesize aminomethoxy derivatives of 1-ethylthiopentane, demonstrating the versatility of aminomethyl-containing compounds in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(Aminomethyl)cyclopentanol derivatives are influenced by their molecular structure. These properties include solubility, stability, and reactivity, which are essential for the compound's suitability as a pharmaceutical intermediate. For example, the synthesis of S1P1 receptor agonists requires intermediates with high enantiomeric and diastereomeric excess, indicating the importance of purity and stereochemical integrity for the desired biological activity .

Scientific Research Applications

3. Methods of Application or Experimental Procedures The liquid heat capacities of cyclopentanol and cyclopentyl acetate were estimated using the Ruzicka–Domalski group contribution method. The standard enthalpy of formation and standard entropy of gaseous cyclopentyl acetate were determined by the Yoneda group contribution method, and the standard vaporization enthalpy of cyclopentyl acetate was calculated by the Ducros group contribution method .

1. Pharmaceutical Industry Cyclopentanol is used as a building block in the synthesis of a variety of drugs and medicinal compounds. Its structural framework is seen in several therapeutic molecules, contributing to their efficacy .

2. Fragrance and Flavor Industry Cyclopentanol finds utility in the manufacturing of fragrances and flavors due to its distinct odor .

3. Solvent Cyclopentanol can be used as a solvent in various chemical reactions because of its good dissolving properties .

1. Organic Synthesis Cyclopentanol is used as a building block in organic synthesis. Its structural framework is seen in several synthetic molecules .

2. Solvent Cyclopentanol can be used as a solvent in various chemical reactions due to its good dissolving properties .

3. Fragrance Industry Cyclopentanol finds utility in the manufacturing of fragrances due to its distinct odor .

4. Agriculture Cyclopentanol is used in the agriculture industry as a precursor in the synthesis of various agrochemicals .

Safety And Hazards

1-(Aminomethyl)cyclopentanol is a flammable liquid and vapor . It is harmful if swallowed and fatal in contact with skin . It causes serious eye irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

1-(aminomethyl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-5-6(8)3-1-2-4-6/h8H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEALJKFIUQDJAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30516528
Record name 1-(Aminomethyl)cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30516528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Aminomethyl)cyclopentanol

CAS RN

45511-81-7
Record name 1-(Aminomethyl)cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30516528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(aminomethyl)cyclopentan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Geiss, G Blech - Journal of Labelled Compounds, 1968 - Wiley Online Library
… Die (kr ilische) Redtiktion des Cyanhydrins II zum 1 -Aminomethyl-cyclopentanol-( 1) (1 IT) gelingt mit Lithiumduminiumhydrid in 57 prozentiger Ausbeute, obwohl dies …

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